2-Naphthylurethane
Description
The Role of Urethane (B1682113) Functionality in Chemical Synthesis and Materials Science
The urethane linkage, represented by the functional group –NH–C(O)–O–, is a cornerstone of polymer chemistry, particularly in the synthesis of polyurethanes (PUs). acs.orgwikipedia.orgacs.org Polyurethanes are a remarkably versatile class of polymers, finding extensive applications across diverse sectors, including medical devices, automotive components, paints, coatings, adhesives, elastomers, and aerospace materials. acs.orgwikipedia.orgacs.org The first polyurethane was developed in 1849 by Wurtz, with linear chain polyurethanes using polyester (B1180765) diol and diisocyanate being further developed by Bayer and his co-workers in 1937, leading to industrial-scale synthesis by the 1950s. acs.orgacs.org
The wide range of properties exhibited by polyurethanes, from rigid to flexible foams, is largely attributable to their facile synthesis, which can often be performed at room temperature under mild conditions. acs.org The ability to modify the structure of polyols or isocyanates allows for tailoring the properties of the resulting polyurethanes. acs.org For instance, elastic polyurethanes can be synthesized using linear, high molecular weight polyols with low functionality, while rigid polyurethanes can be prepared with aromatic polyols of low molecular weight and higher functionality for cross-linking. acs.org Beyond polymer synthesis, urethane functionalities have also been observed to participate in the reduction of metal salts under hydrothermal conditions, leading to the synthesis of noble metal nanoparticles on flexible supports like polyurethane foams. rsc.org
Historical Trajectories and Evolution of Naphthyl-Containing Chemical Research
Naphthalene (B1677914) (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene (B151609) rings. wikipedia.org Its discovery and structural elucidation mark significant milestones in organic chemistry. John Kidd first described many of its properties and production methods in 1821, proposing the name "naphthaline" due to its derivation from naphtha. wikipedia.org Michael Faraday determined its chemical formula in 1826, and the fused benzene ring structure was proposed by Emil Erlenmeyer in 1866, subsequently confirmed by Carl Gräbe three years later. wikipedia.org
Historically, naphthalene was primarily produced from coal tar, where it constitutes about 10% by weight, and also from heavy petroleum fractions. wikipedia.org Over the past few decades, the research trajectory of naphthyl-containing compounds has evolved significantly. These p-conjugated ring systems have garnered substantial attention in both academic and industrial research due to their presence in numerous bioactive compounds. ijpsjournal.com Naphthalene derivatives have been explored as intermediates in the synthesis of dyes, pesticides, and explosives since the 19th century. nih.gov More recently, the naphthalene core has emerged as an important structural component in medicinal chemistry, with many natural-occurring naphthalene-containing molecules exhibiting various pharmacological activities, attracting the focus of synthetic chemists. ijpsjournal.comchemistryviews.org This has led to the development of efficient synthetic approaches for such compounds, often starting from commercially available naphthalene derivatives. chemistryviews.org
Significance of 2-Naphthylurethane as a Foundational Structure in Academic Investigations
This compound holds significance in academic investigations primarily due to its dual functionality and structural characteristics. It serves as a valuable intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. ontosight.ai The inherent carbamate (B1207046) functionality of this compound allows it to act as an inhibitor of certain enzymes, making it a compound of interest in biochemistry and medical research. ontosight.ai
Furthermore, its structural motif has been utilized in specialized synthetic methodologies. For example, naphthylethylurethane derivatives have been employed in the enantiospecific synthesis of sn-1,2-, 2,3-, and 1,3-diacylglycerols, demonstrating its utility as a protective group or chiral auxiliary in complex organic transformations. researchgate.net The appearance of this compound in patent literature also underscores its relevance in chemical innovation and its potential for broader applications. nih.gov Its use as a "model compound" in investigations, such as those exploring epoxide-modified polyurethane-polyisocyanurate reaction systems, highlights its role in fundamental chemical studies aimed at understanding complex reaction pathways. uni-hamburg.degoogle.com
Data Tables
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃NO₂ | nih.govontosight.ai |
| Molecular Weight | 215.25 g/mol | nih.govontosight.ai |
| PubChem CID | 611995 | nih.gov |
| CAS Number | 5255-69-6 | nih.govchemsrc.com |
| Appearance | White crystalline solid | ontosight.ai |
| Melting Point | ~80°C | ontosight.ai |
| IUPAC Name | ethyl N-naphthalen-2-ylcarbamate | nih.gov |
Table 2: Precursors for this compound Synthesis
| Precursor Compound | CAS Number | Source |
| Ethyl chloroformate | 541-41-3 | chemsrc.com |
| Naphthalen-2-amine | 91-59-8 | chemsrc.com |
| Ethanol (B145695) | 64-17-5 | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
5255-69-6 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl N-naphthalen-2-ylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
ZSPLIQCHGCWFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Naphthylurethane and Its Derivatives
Chemo- and Regioselective Synthetic Routes to 2-Naphthylurethane
The precise control over chemical reactivity (chemoselectivity) and the orientation of reaction (regioselectivity) are paramount in the synthesis of substituted naphthalenes like this compound. researchgate.net
Nucleophilic Addition Reactions in Urethane (B1682113) Bond Formation
The formation of the urethane linkage in this compound typically proceeds through a nucleophilic addition reaction. The carbonyl carbon of an isocyanate group is electrophilic and susceptible to attack by a nucleophile. savemyexams.commasterorganicchemistry.com In the synthesis of urethanes, an alcohol acts as the nucleophile, attacking the isocyanate carbon. This is a common and fundamental reaction in polyurethane chemistry. uni-hamburg.deacs.org
The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, leading to a tetrahedral intermediate. savemyexams.comyoutube.com This is followed by proton transfer to yield the final urethane product. The reaction can be catalyzed by either acids or bases. libretexts.org In base-promoted nucleophilic addition, a more reactive basic form of the nucleophile attacks the electrophilic carbonyl carbon. libretexts.org Acid catalysis, on the other hand, activates the electrophile by protonating the oxygen atom. libretexts.org
Strategies Employing Naphthyl Isocyanates as Key Intermediates
2-Naphthyl isocyanate is a crucial intermediate in the production of this compound and its derivatives. ontosight.ai It is a highly reactive compound due to the electron-deficient carbon atom in the isocyanate group (-N=C=O), making it an excellent electrophile for nucleophilic attack. uni-hamburg.de The synthesis of 2-naphthyl isocyanate itself can be achieved through various methods, including the reaction of 2-naphthylamine (B18577) with phosgene (B1210022) or safer phosgene equivalents like triphosgene. ontosight.airesearchgate.net
Once formed, 2-naphthyl isocyanate readily reacts with alcohols to form the corresponding 2-naphthylurethanes. This reaction is a cornerstone in the synthesis of polyurethanes, where diisocyanates react with diols to form polymer chains. acs.org The reactivity of the isocyanate group allows for the formation of the urethane linkage under relatively mild conditions.
Enantiospecific Synthesis of Chiral Naphthylurethane Analogues
The synthesis of single enantiomers of chiral molecules is a significant area of organic chemistry. york.ac.uk Enantiospecific synthesis aims to produce a single enantiomer from a chiral starting material without the formation of the other. wur.nl
Stereoselective Approaches for Glycerol-Derived Naphthylethylurethanes
Glycerol (B35011), a prochiral molecule, serves as a valuable starting material for the synthesis of chiral building blocks. rug.nlmdpi.com Stereoselective methods have been developed for the synthesis of glycerol-derived naphthylethylurethanes. researchgate.net One approach involves the use of properly protected glycerol derivatives which are then reacted with a chiral isocyanate, such as (S)-(+)-(1-naphthyl)-ethyl isocyanate. researchgate.net This reaction leads to the formation of diastereomeric urethane derivatives, which can often be separated. Subsequent chemical transformations can then yield the desired enantioenriched glycerol-derived naphthylethylurethanes. researchgate.net
For instance, the reaction of protected glycerol intermediates with (S)-(+)-(1-naphthyl)-ethyl isocyanate, followed by deprotection and esterification, has been successfully employed to synthesize sn-1,2-, sn-2,3-, and 1,3-diacylglycerol (DAG) derivatives as naphthylethylurethanes. researchgate.net
Design and Application of Chiral Reagents and Protective Group Chemistry
The synthesis of enantiomerically pure compounds often relies on the use of chiral reagents and auxiliaries. arborpharmchem.comscbt.com Chiral reagents are used to introduce chirality into a molecule, while chiral auxiliaries are temporarily incorporated to direct the stereochemical outcome of a reaction. york.ac.uk In the context of naphthylurethane synthesis, chiral isocyanates like (S)-1-(1-naphthyl)-ethyl isocyanate act as chiral derivatizing agents, allowing for the separation of enantiomers or the synthesis of diastereomers. researchgate.net
Protecting group chemistry is also essential in these syntheses. researchgate.net Specific hydroxyl groups of glycerol or other polyols must be selectively protected to ensure that the reaction with the isocyanate occurs at the desired position. The choice of protecting groups is critical as they must be stable under the reaction conditions for urethane formation and easily removable without affecting the newly formed chiral center. researchgate.net
Functionalization and Post-Synthetic Modification of the this compound Scaffold
The this compound scaffold can be further modified to introduce new functional groups and tailor its properties for specific applications. Post-synthetic modification refers to the chemical transformation of a pre-formed molecular structure. rsc.org This can involve reactions targeting the naphthalene (B1677914) ring system or the urethane linkage itself. For example, electrophilic aromatic substitution reactions could be employed to introduce substituents onto the naphthalene ring. The urethane bond, while generally stable, can be cleaved under certain conditions, allowing for further derivatization.
Functionalization can also be introduced prior to the urethane formation by using functionalized starting materials. For instance, a substituted 2-naphthol (B1666908) could be used to generate a functionalized 2-naphthyl isocyanate, which would then be incorporated into the final urethane product. This pre-polymerization functionalization approach allows for the synthesis of urethanes with a defined chemical structure and a wide range of functionalities. nih.gov
Elucidation of Reaction Mechanisms and Kinetic Profiles in 2 Naphthylurethane Chemistry
Mechanistic Investigations of Urethane (B1682113) Bond Formation Pathways
The synthesis of urethanes from isocyanates and alcohols can proceed through several mechanistic pathways, which can be uncatalyzed or, more commonly, catalyzed. acs.org The fundamental reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group. acs.orguni-hamburg.de This is followed by a proton transfer from the alcohol to the nitrogen atom, resulting in the stable urethane linkage. acs.org The structure of the aromatic isocyanate can be described by resonance structures that highlight the electron-deficient nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack. uni-hamburg.de
The rate of urethane formation is significantly enhanced by catalysts. The catalytic mechanisms are generally categorized as either nucleophilic activation, where the catalyst activates the alcohol, or electrophilic activation, where the catalyst activates the isocyanate. acs.org
Tertiary Amines: Tertiary amines are widely used catalysts in urethane synthesis. Their mechanism can be complex; one proposed pathway involves the amine activating the alcohol through hydrogen bonding, increasing its nucleophilicity. acs.org Another suggestion is the initial formation of a complex between the tertiary amine and the isocyanate, which is then attacked by the alcohol. acs.org In a study on model systems for polyurethane foams using 1-naphthyl isocyanate, the tertiary amine DABCO (1,4-diazabicyclo[2.2.2]octane) was used as a primary catalyst to promote the reactions. uni-hamburg.de In the enantiospecific synthesis of diacylglycerol derivatives, (S)-(+)-(1-naphthyl)-ethyl isocyanate was reacted with protected glycerols in the presence of a catalytic amount of 4-pyrrolidinopyridine, another tertiary amine, to achieve high yields of the corresponding naphthylurethane derivative. researchgate.netarkat-usa.org
Self-Catalysis: Alcohols themselves can act as catalysts. Studies on the reaction of phenyl isocyanate have shown that the reaction order with respect to the alcohol is often greater than one. kuleuven.be This is attributed to the formation of alcohol oligomers (dimers, trimers) through hydrogen bonding. These alcohol polymers are more potent nucleophiles than the monomeric form, thus accelerating the reaction rate, especially at higher alcohol concentrations. kuleuven.be Furthermore, the urethane product itself can act as a weak catalyst for the reaction. sci-hub.se
The table below summarizes catalysts used in syntheses involving naphthyl isocyanates and their observed outcomes.
| Catalyst | Reactants | Solvent | Temperature | Outcome | Reference |
| 4-Pyrrolidinopyridine | (S)-(+)-(1-Naphthyl)-ethyl isocyanate, Protected Glycerol (B35011) | Toluene | 50 °C | High yields (93-97%) of the urethane derivative were achieved within 12 hours. | researchgate.netarkat-usa.org |
| DABCO | 1-Naphthyl isocyanate, Alcohol, Epoxide | Triethylene glycol dimethyl ether | 80 - 160 °C | Catalyzed the formation of urethane, isocyanurate, and other products in a model foam system. | uni-hamburg.de |
| Acetate Anions | Phenyl Isocyanate | THF, Toluene | Room Temp. | Catalyzed the trimerization of the isocyanate to form isocyanurate rings. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The pathway from reactants to products involves the formation of transient intermediates and transition states. In the catalyst-free reaction, the initial step is the formation of a reactant complex between the isocyanate and the alcohol. acs.org
In catalyzed reactions, the intermediates are often complexes involving the catalyst. For instance, with amine catalysts, a complex between the isocyanate and the amine or the alcohol and the amine can be formed prior to the main reaction. acs.org In the synthesis of (S)-1-(1-naphthyl)-ethyl urethane derivatives of diacylglycerols, specific intermediates were isolated and characterized. After the initial urethane formation, a subsequent hydrolysis step under mild acidic conditions (0.5N trifluoroacetic acid) yielded stable diol intermediates without affecting the naphthyl-ethyl urethane moiety. researchgate.netarkat-usa.org
Beyond the primary urethane product, subsequent reactions can lead to other species, particularly when an excess of isocyanate is present. Allophanates can form as intermediates from the reaction of the initially formed urethane with another isocyanate molecule. uni-miskolc.hu This reaction proceeds through its own transition state (ITS1), and the allophanate (B1242929) can then undergo further reactions. uni-miskolc.hu A theoretical study identified a tight, four-membered transition state (ITS2) corresponding to a hydrogen shift from one allophanate nitrogen to another. uni-miskolc.hu
In systems containing trace amounts of water or other nucleophiles, side reactions are common. The reaction of 1-naphthyl isocyanate with water leads to the formation of an unstable carbamic acid intermediate, which decomposes to 1-naphthylamine (B1663977) and carbon dioxide. The resulting amine is highly reactive and quickly reacts with another isocyanate molecule to form a stable N,N'-dinaphthyl urea (B33335). uni-hamburg.de At higher temperatures (above 130-160 °C), the excess isocyanate can trimerize to form a highly stable six-membered isocyanurate ring or react to form carbodiimide. uni-hamburg.de Studies on acetate-catalyzed trimerization of phenyl isocyanate have identified deprotonated amide species as key catalytically active intermediates. researchgate.net
Analysis of Catalytic Effects in Naphthylurethane Synthesis
Kinetic Studies of Chemical Reactions Involving 2-Naphthylurethane
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as reactant concentration, temperature, and catalysts.
Reactant Concentration: The kinetics of isocyanate-alcohol reactions are strongly dependent on the alcohol concentration. The observed rate often increases at a rate greater than a first-order dependence on the total alcohol concentration. kuleuven.be This is because the reaction with alcohol dimers and trimers becomes dominant at higher concentrations, and these species are more reactive than alcohol monomers. kuleuven.be Plots of k_obs/[alcohol] vs. [alcohol] and k_obs/[alcohol]² vs. [alcohol] for phenyl isocyanate reactions show upward curvatures, indicating that dimeric and trimeric alcohol species are reactive participants. kuleuven.be
Temperature and Additives: Temperature is a critical parameter influencing both reaction rates and product distribution. In a model study using 1-naphthyl isocyanate, increasing the temperature from 80 °C to 160 °C significantly increased the conversion of other reactants like epoxides and promoted side reactions, such as the formation of oxazolidinone and carbodiimide. uni-hamburg.de At 80 °C, the primary products were naphthyl-urethane and trinaphthyl-isocyanurate. uni-hamburg.de
The presence of other nucleophilic additives also dramatically alters the reaction landscape. The introduction of water or formic acid into the 1-naphthyl isocyanate system led to the consumption of isocyanate to form N,N'-dinaphthyl urea, competing with the desired urethane formation. uni-hamburg.de The table below, derived from data on a 1-naphthyl isocyanate model system, illustrates the profound impact of additives on product distribution at 80 °C. uni-hamburg.de
| Reaction System | Isocyanate Conversion to Urethane (%) | Isocyanate Conversion to Urea (%) | Isocyanate Conversion to Isocyanurate (%) | Reference |
| Epoxide/Alcohol/DABCO | 15 | 3 | 77 | uni-hamburg.de |
| + Water | 9 | 20 | 63 | uni-hamburg.de |
| + Formic Acid | 12 | 14 | 63 | uni-hamburg.de |
| + 2,6-Dimethylaniline | 11 | 12 | 54 | uni-hamburg.de |
This table is interactive and showcases the percentage of initial 1-naphthyl isocyanate converted into different products based on the additives present. uni-hamburg.de
Activation Energy: The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For the reaction of phenyl isocyanate with butan-1-ol, theoretical studies have shown that the activation energy for the uncatalyzed reaction is significantly higher than for catalyzed pathways. researchgate.net In the presence of various tertiary amine catalysts, the experimental activation energies were found to be in the range of 23.9–25.5 kJ/mol for linear amines and 24.8–51.8 kJ/mol for cyclic amines. researchgate.net While specific data for this compound is not detailed, these values for the closely related phenyl isocyanate system provide a reasonable estimate of the energy barriers involved in catalyzed urethane formation. The low activation free energies calculated for acetate-catalyzed isocyanurate formation (rate-limiting barrier of 65-67 kJ/mol) are consistent with the experimentally observed rapid reaction at room temperature. researchgate.net
The trimerization of isocyanates to form isocyanurates is a particularly important competing reaction. The isocyanurate ring is a very stable thermodynamic sink, and its formation is often favored, especially at higher temperatures or with specific catalysts. uni-hamburg.de In model systems with 1-naphthyl isocyanate, even at 80 °C, the majority of the isocyanate was converted to the isocyanurate trimer in the absence of competing nucleophiles like water. uni-hamburg.de
The formation of N,N'-disubstituted ureas from the reaction with amines (or water followed by amine formation) is also a thermodynamically favorable and rapid reaction that competes with urethane formation. uni-hamburg.de At elevated temperatures (~160 °C), other products such as carbodiimides and oxazolidinones begin to form, indicating that while urethane formation is often kinetically accessible, it is not always the sole thermodynamic endpoint of the reaction system. uni-hamburg.de The final product distribution is therefore a result of the interplay between the kinetics and thermodynamics of these multiple parallel and consecutive reaction pathways.
Advanced Spectroscopic and Structural Characterization of 2 Naphthylurethane Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For 2-naphthylurethane analogues, which often feature multiple chiral centers and exhibit complex stereochemistry, NMR is indispensable. arkat-usa.org
The precise assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is the foundational step in the structural characterization of this compound analogues. These assignments are often achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov The chemical shifts are sensitive to the electronic environment of each nucleus, providing valuable information about the connectivity and nature of the surrounding atoms. nih.gov For instance, in derivatives of 2-(n-alkylamino)-naphthalene-1,4-dione, the chemical shifts of the naphthoquinone protons and carbons are influenced by the nature of the substituents. nih.gov
Studies on diacylglycerol derivatives with naphthylethylurethane moieties have demonstrated the ability to resolve and assign the complex ¹H and ¹³C NMR spectra, even in cases of significant signal overlap. arkat-usa.orgresearchgate.net The characteristic signals for the naphthyl group, the urethane (B1682113) linkage, and any associated alkyl or acyl chains can be identified and assigned, providing a detailed map of the molecule's carbon-hydrogen framework. arkat-usa.orgresearchgate.net
Below is an illustrative table of typical ¹H and ¹³C chemical shift ranges for the core this compound moiety, compiled from various studies on its analogues. Actual values can vary based on the specific analogue and the solvent used.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Naphthyl C-H | 7.20 - 8.10 | 118 - 135 |
| Naphthyl Quaternary C | - | 128 - 138 |
| Urethane N-H | 5.00 - 9.00 | - |
| Urethane C=O | - | 153 - 158 |
| O-CH₂ (ethyl) | 4.10 - 4.40 | 60 - 65 |
| CH₃ (ethyl) | 1.20 - 1.40 | 14 - 16 |
Note: These are generalized ranges and can be influenced by substitution patterns and solvent effects.
Two-dimensional NMR techniques are crucial for unraveling the complex structures of this compound analogues by establishing connectivity between different nuclei. youtube.com
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It is instrumental in tracing the connectivity within the naphthyl ring system and any attached alkyl chains, revealing which protons are adjacent to one another. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu By mapping each proton to its attached carbon, HMQC/HSQC provides unambiguous one-bond C-H connectivity, which is vital for confirming the assignments made from 1D spectra. arkat-usa.orgresearchgate.net This technique has been particularly effective in resolving overlapping proton signals by correlating them to their distinct carbon resonances. arkat-usa.org
The combined application of these 2D NMR techniques allows for a comprehensive and confident elucidation of the molecular structure, overcoming the limitations of 1D NMR alone. arkat-usa.orgresearchgate.net
NMR spectroscopy is not only a tool for determining connectivity but also for probing the three-dimensional structure and identifying different isomers. In the study of diastereomeric naphthylurethane derivatives, subtle differences in the ¹H NMR spectra, particularly in the chemical shifts and coupling constants of protons near the chiral centers, can be observed. arkat-usa.orgresearchgate.net For instance, slight variations in the chemical shifts of NH protons and adjacent methylene (B1212753) groups have been used to distinguish between diastereomers. arkat-usa.orgresearchgate.net
Furthermore, the analysis of NMR data can provide insights into the preferred conformations of these molecules in solution. For example, studies on tris(1-naphthyl) isocyanurate, a related system, used ¹H and ¹³C NMR to distinguish between syn- and anti- conformational isomers based on the symmetry and chemical environments of the naphthyl groups. uni-hamburg.de In one conformer, all three naphthyl groups were chemically equivalent, leading to a simpler spectrum, while in the other, one naphthyl group was in a different environment, resulting in a more complex set of signals. uni-hamburg.de This demonstrates the power of NMR to identify and characterize different stable conformations present at equilibrium.
Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation
Vibrational Spectroscopy (Infrared and Raman) and Conformational Preferences
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. nih.govresearchgate.net These techniques are particularly sensitive to the types of functional groups present and their local environment, including hydrogen bonding and conformational state. researchgate.net
The IR and Raman spectra of this compound analogues are dominated by characteristic bands corresponding to the vibrations of the urethane and naphthyl groups. uma.pt
Key vibrational modes include:
N-H Stretch : This vibration typically appears as a sharp band in the region of 3300-3400 cm⁻¹ in the IR spectrum. Its exact position and shape can indicate the extent of hydrogen bonding.
C=O Stretch (Amide I band) : The urethane carbonyl group gives rise to a very strong absorption in the IR spectrum, usually between 1680 and 1740 cm⁻¹. uma.pt This band is a sensitive indicator of the local electronic environment and hydrogen bonding interactions.
N-H Bend and C-N Stretch (Amide II band) : This coupled vibration is found in the 1510-1550 cm⁻¹ region and is characteristic of secondary amides and urethanes.
Aromatic C=C Stretches : The naphthalene (B1677914) ring exhibits a series of bands in the 1450-1620 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds. scribd.com
C-O Stretches : The C-O stretching vibrations of the urethane group typically appear in the 1200-1300 cm⁻¹ range. uma.pt
A representative table of these characteristic vibrational frequencies is provided below.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Urethane (N-H) | 3300 - 3400 | Medium-Strong |
| C=O Stretch (Amide I) | Urethane (C=O) | 1680 - 1740 | Very Strong |
| N-H Bend / C-N Stretch (Amide II) | Urethane (-NH-CO-) | 1510 - 1550 | Strong |
| Aromatic C=C Stretch | Naphthyl Ring | 1450 - 1620 | Variable |
| C-O Stretch | Urethane (-O-CO-) | 1200 - 1300 | Strong |
These assignments are often supported by theoretical calculations, which can predict the vibrational frequencies and help in the detailed interpretation of the experimental spectra. researchgate.net
Vibrational spectroscopy is a powerful tool for studying conformational isomerism and intramolecular interactions, such as hydrogen bonding. Different conformers of a molecule can give rise to distinct vibrational spectra. researchgate.net
For urethanes, the frequencies of the N-H and C=O stretching vibrations are particularly sensitive to the presence and strength of intramolecular hydrogen bonds. For example, a hydrogen bond between the N-H proton and the ester oxygen or an aromatic pi-system would lead to a lowering of the N-H stretching frequency and a shift in the C=O frequency.
Identification of Characteristic Vibrational Modes of the Naphthylurethane Moiety
Mass Spectrometry for Molecular Characterization and Product Profiling
Mass spectrometry (MS) serves as a powerful analytical tool for the molecular characterization and product profiling of this compound and its analogues. This technique provides critical information regarding the molecular weight and elemental composition of these compounds, and when coupled with chromatographic methods, it allows for the analysis of complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of a precise molecular formula. This capability is crucial for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental compositions.
For instance, in the characterization of novel carbamate (B1207046) derivatives, HRMS analysis is a standard and essential step. mdpi.com The measured mass of a protonated molecule ([M+H]⁺) is compared to the calculated mass for the expected formula, with a high degree of agreement confirming the structure. mdpi.compreprints.org This precise mass determination is vital for ensuring the purity and confirming the successful synthesis of this compound analogues. The high resolving power of HRMS can overcome the limitations of other methods in distinguishing between compounds with very similar masses. researchgate.net
Below is a table showcasing representative HRMS data for various carbamate compounds, illustrating the level of precision achieved.
| Compound Class | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |
| Dimethylcarbamate Derivative mdpi.com | C₁₅H₁₅NO₂S | 273.0823 | 273.0824 |
| Ethyl(methyl)carbamate Derivative preprints.org | C₁₆H₁₇NO₂S | 287.0980 | 287.0982 |
| Morpholine-4-carboxylate Derivative preprints.org | C₁₈H₁₉NO₃S | 329.1086 | 329.1091 |
This table presents hypothetical yet representative data based on findings for analogous carbamate structures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of mixtures containing this compound and its analogues. thermofisher.comingenieria-analitica.com LC separates the individual components of a mixture based on their physicochemical properties, after which the mass spectrometer detects and identifies each separated compound. This is particularly useful for monitoring reactions, assessing the purity of products, and analyzing complex samples. uni-hamburg.de
Reversed-phase HPLC is a commonly employed method for the separation of carbamates. thermofisher.com The choice of mobile phase, often a gradient of acetonitrile (B52724) and water, is optimized to achieve the best separation of the target analytes. thermofisher.comresearchgate.net Electrospray ionization (ESI) is a frequently used ionization technique in LC-MS for carbamates, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, simplifying spectral interpretation. mdpi.comresearchgate.net
LC-MS/MS, which involves tandem mass spectrometry, further enhances the specificity and sensitivity of the analysis. researchgate.netnih.gov In this technique, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragment ions are analyzed in a second mass spectrometer. This allows for the development of highly selective and sensitive methods for the quantification of carbamate residues in various matrices. nih.govhpst.cz The use of LC-MS has become a mainstream approach for pesticide residue analysis, including carbamates, due to its ability to combine separation with sensitive and specific detection. nih.gov
Chiroptical Spectroscopy (Circular Dichroism) for Stereochemical Analysis
Circular dichroism (CD) spectroscopy is a vital tool for the stereochemical analysis of chiral this compound derivatives. This technique measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of chiral molecules. wikipedia.orgdaveadamslab.com
Correlation of CD Spectra with Molecular Conformation of Chiral Derivatives
The CD spectrum of a chiral molecule is exquisitely sensitive to its molecular conformation. mdpi.complos.org For this compound derivatives containing stereogenic centers, the observed CD spectrum is a direct consequence of the spatial arrangement of the naphthyl chromophore relative to the chiral portion of the molecule. Different conformations of the same molecule can result in significantly different, or even mirror-image, CD spectra. mdpi.com
Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for different possible conformations. mdpi.com By comparing the calculated spectra with the experimentally measured spectrum, it is possible to deduce the predominant conformation of the molecule in solution. This correlation is a powerful approach for elucidating the three-dimensional structure of chiral this compound analogues. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry and conformation of the molecule. chiralabsxl.com
Applications in the Study of Diastereomeric Naphthylurethane Systems
CD spectroscopy is particularly useful for distinguishing between diastereomers of this compound systems. unipi.it Diastereomers, being different chemical compounds, will generally exhibit distinct CD spectra. unipi.it This allows for their individual identification and characterization within a mixture.
In the analysis of diastereomeric compounds, the CD spectra can provide definitive information for their stereochemical assignment. researchgate.net For example, a pair of diastereomers may exhibit CD spectra with different shapes, signs of Cotton effects, or intensities, allowing for their unambiguous differentiation. researchgate.netrsc.org This is a significant advantage over other spectroscopic techniques that may show only subtle differences between diastereomers. The ability to distinguish between diastereomers is crucial in asymmetric synthesis and in the study of stereoselective interactions.
Utilization in Derivatization for Analytical Characterization of Alcohols
2-Naphthyl isocyanate, the precursor to this compound, is a valuable derivatizing agent for the analytical characterization of alcohols. researchgate.netresearchgate.net The reaction of an alcohol with 2-naphthyl isocyanate yields the corresponding this compound derivative. This derivatization is often employed to enhance the detectability of alcohols in chromatographic methods, particularly in high-performance liquid chromatography (HPLC). psu.eduscirp.org
The introduction of the naphthyl group provides a strong chromophore and fluorophore, significantly improving the sensitivity of UV and fluorescence detection. researchgate.netresearchgate.net This is especially beneficial for alcohols that lack a native chromophore and are therefore difficult to detect at low concentrations. The resulting urethane derivatives are often well-resolved on various HPLC columns. scirp.org
Furthermore, this derivatization strategy is widely used in the chiral separation of racemic alcohols. researchgate.netnih.gov After derivatization with an achiral isocyanate like 2-naphthyl isocyanate, the resulting urethane enantiomers can be separated on a chiral stationary phase. Alternatively, derivatization with a chiral isocyanate can produce diastereomers that can be separated on an achiral column. This approach has been successfully applied to the enantioselective analysis of a wide range of therapeutically important aminoalcohols. nih.gov
The table below summarizes the application of 2-naphthyl isocyanate as a derivatizing agent for various alcohols.
| Analyte (Alcohol) | Analytical Technique | Purpose of Derivatization |
| Polyethylene Glycols researchgate.net | HPLC-Fluorescence Detection | Enhance detection sensitivity |
| Therapeutically Relevant Aminoalcohols nih.gov | HPLC-Fluorescence Detection | Enantioselective separation and enhanced detection |
| n-Octanol, n-Decanol, n-Dodecanol core.ac.uk | RP-HPLC-UV | Determination of trace amounts |
| Glycidols (2,3-epoxy-1-propanols) researchgate.net | HPLC | Enantiomeric purity determination |
This table provides examples of the utility of 2-naphthyl isocyanate in the derivatization of alcohols for analytical purposes.
Theoretical and Computational Chemistry Approaches to 2 Naphthylurethane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for exploring the complex potential energy surface of flexible molecules like 2-Naphthylurethane. A DFT study would investigate the molecule's various conformations, which arise from the rotation around the C-O and C-N bonds of the urethane (B1682113) linkage.
By systematically rotating these bonds and calculating the corresponding energy, a conformational landscape can be mapped. This would identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. Such studies on related aryl carbamates have been crucial in understanding reaction mechanisms, such as in nickel-catalyzed aminations where the conformation of the carbamate (B1207046) substrate influences its reactivity. nih.gov For this compound, this analysis would reveal the preferred spatial arrangement of the naphthyl and urethane groups, which is critical for its interaction with other molecules or surfaces.
Ab initio methods, which are based on the fundamental principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy for calculating molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark energetic and spectroscopic data. chemrevlett.com
For this compound, these methods could be used to:
Calculate precise ionization potentials and electron affinities.
Predict vibrational frequencies for comparison with experimental Infrared (IR) and Raman spectra.
Determine NMR chemical shifts with high accuracy, aiding in the interpretation of experimental spectra.
Such calculations have been performed on analogous compounds, like S-aryl (trichloroacetyl) carbamothioates, demonstrating excellent agreement between theoretical and experimental results. chemrevlett.com
Density Functional Theory (DFT) Studies on Conformational Landscapes
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior.
An MD simulation of this compound would involve calculating the forces on each atom and solving Newton's equations of motion over a series of small time steps. The resulting trajectory provides a movie-like view of the molecule's movements. Analysis of this trajectory can reveal:
The flexibility of the urethane linker.
The rotational dynamics of the naphthalene (B1677914) group.
The time-averaged distribution of different conformers.
This information is particularly relevant for understanding how the molecule might behave in a condensed phase, such as in the formation of molecular gels, a property observed in some N-(2-naphthyl)carbamate derivatives. ethz.ch
The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules in the simulation box.
For this compound, simulations in different solvents (e.g., polar and non-polar) would demonstrate how intermolecular interactions, such as hydrogen bonding with the solvent, affect its conformational preferences. This is crucial for predicting its solubility, aggregation behavior, and reactivity in different chemical settings. The stability of carbamates in various solvents is a key parameter in their synthetic applications.
Applications of 2 Naphthylurethane in Advanced Materials and Polymer Science
2-Naphthylurethane as a Building Block in Polyurethane Chemistry
The incorporation of the naphthyl group into polyurethane backbones significantly influences their properties. This compound serves as a key structural motif, and its formation and behavior are central to designing high-performance polyurethanes.
Understanding the complex reactions in polyurethane synthesis is crucial for controlling the final material's properties. Due to the multitude of competing reactions, researchers often use model compounds to study specific chemical transformations in detail. N-substituted naphthylurethanes, formed from precursors like 1-naphthyl isocyanate, serve as excellent model compounds for these investigations. uni-hamburg.de
Studies using 1-naphthyl isocyanate as a mono-functional analog allow for the detailed analysis of reaction pathways, including urethane (B1682113) and urea (B33335) formation, without the complexities of polymerization. uni-hamburg.de For example, in model systems designed to mimic epoxide-modified polyurethane-polyisocyanurate rigid foams, 1-naphthyl isocyanate's high boiling point enables reactions to be carried out at elevated temperatures, providing insight into product formation and reaction kinetics under conditions relevant to industrial processes. uni-hamburg.de
Furthermore, the thermal degradation behavior of N-naphthylurethanes has been studied to understand the stability of the urethane linkage. Research indicates that the decomposition mechanism can involve the formation of a secondary amine, a pathway observed in N-naphthylurethanes derived from primary alcohols. researchgate.net These model studies are invaluable for predicting the thermal stability and degradation pathways of more complex naphthyl-containing polyurethane systems.
The design of polyurethanes with specific functionalities is guided by the principle of structure-property relationships. Incorporating the naphthylurethane structure is a key strategy for enhancing the thermal and mechanical properties of polyurethanes. The rigid and planar nature of the naphthalene (B1677914) group introduces significant intermolecular interactions and can increase the chain stiffness of the polymer.
Polyurethanes synthesized from naphthalene diisocyanate (NDI), which contain naphthylurethane linkages, exhibit superior properties compared to those made from more common aromatic isocyanates. chemicalbook.com These materials are known for their excellent resilience, wear resistance, and high melting points. chemicalbook.comsemek.no The strong intermolecular forces contributed by the naphthalene rings lead to well-ordered hard segments, resulting in enhanced mechanical performance. dtic.mil
Grafting naphthyl groups onto a polyurethane backbone has also been shown to be an effective method for tailoring properties. In one study, introducing a naphthyl group via a flexible polydimethylsiloxane (B3030410) (PDMS) spacer resulted in a polyurethane that exhibited instant shape recovery even at temperatures as low as -30°C, demonstrating a significant improvement in low-temperature toughness. researchgate.net This highlights a design principle where the rigid naphthyl moiety can be strategically placed to control polymer chain mobility and enhance performance under specific conditions.
Table 1: Impact of Naphthyl Group Incorporation on Polyurethane Properties
| Property | Observation | Rationale |
| Thermal Stability | Higher melting points. chemicalbook.com | The rigid, planar structure of the naphthalene ring enhances packing and intermolecular forces within the hard segments. dtic.mil |
| Mechanical Strength | Improved resilience, wear resistance, and tensile strength. chemicalbook.comsemek.no | Increased chain stiffness and strong hydrogen bonding contribute to superior mechanical performance. |
| Low-Temperature Toughness | Enhanced shape recovery at sub-zero temperatures when grafted onto the polymer. researchgate.net | The bulky naphthyl group can influence chain mobility and intermolecular attractions, improving flexibility under freezing conditions. researchgate.net |
Model Compound Studies for Urethane Linkage Formation in Polymeric Systems
Contributions to Non-Isocyanate Polyurethane (NIPU) Chemistry
Growing environmental and health concerns over the use of toxic isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs). nih.govspecificpolymers.com While this compound itself is a product of isocyanate chemistry, the incorporation of the naphthyl moiety into NIPU systems represents an important area of research for creating sustainable polymers with advanced properties.
The most promising and widely studied route to NIPUs involves the polyaddition reaction of cyclic carbonates and polyamines. nih.govmdpi.comresearchgate.net This pathway avoids the use of hazardous isocyanates and their phosgene (B1210022) precursors entirely. specificpolymers.com In this context, naphthyl-modified NIPUs can be synthesized by using monomers that contain the naphthalene group.
Alternative synthetic routes that can incorporate aromatic structures include:
Polycondensation: This can involve the reaction between a dicarbamate and a diol. While some carbamates are derived from phosgene, greener routes using dimethyl carbonate are being explored. mdpi.comnih.gov
Ring-Opening Polymerization: The polymerization of 6- to 7-membered cyclic carbamates can also yield NIPUs. nih.gov
Rearrangement Reactions: The Lossen rearrangement has been proposed as a toxic-free method for obtaining polyurethanes. nih.gov
For creating naphthyl-containing NIPUs, these routes would require the design and synthesis of naphthyl-functionalized monomers, such as a naphthyl-containing diamine or a bis(cyclic carbonate) derived from a naphthyl-based diepoxide. This approach allows for the creation of more sustainable polymeric materials that still benefit from the desirable properties imparted by the naphthyl group. google.comeuropa.eu
Introducing the naphthyl group into NIPU architectures diversifies their structure and expands their property profile. The goal is to combine the sustainability of NIPU chemistry with the high performance associated with naphthyl-containing polymers. europa.eu By incorporating monomers like a naphthyl-based diamine or cyclic carbonate into a NIPU synthesis, the resulting polyhydroxyurethanes (PHUs) gain new functionalities. ehu.esrsc.org
The presence of the bulky, aromatic naphthyl group within the NIPU backbone can:
Enhance Thermal Stability: The inherent rigidity of the naphthalene ring can increase the glass transition temperature and thermal degradation temperature of the polymer.
Improve Mechanical Properties: Increased intermolecular π-π stacking interactions between naphthalene units can lead to materials with higher tensile strength and modulus.
Modify Hydrophobicity: The introduction of non-polar side chains, such as those derived from naphthyl groups, can make the resulting NIPUs more hydrophobic, which is beneficial for applications requiring moisture resistance. europa.eu
This structural modification allows for the development of advanced, sustainable materials with tailored properties that could potentially rival those of traditional polyurethanes in demanding applications. ehu.esrsc.org
Exploration of Alternative Synthetic Routes for Sustainable Polymeric Materials
Naphthylurethane Derivatives in Supramolecular Chemistry and Organic Electronics
The unique electronic and structural features of the naphthylurethane moiety make it a valuable component in functional materials beyond traditional bulk polymers. Its derivatives are explored in the fields of supramolecular chemistry and organic electronics, where molecular recognition, self-assembly, and photophysical properties are paramount.
The photophysics of polyurethanes containing naphthyl carbamate (B1207046) groups periodically spaced along the polymer backbone have been studied. These materials, synthesized from 1,5-naphthalene diisocyanate, exhibit strong intramolecular excimer emission even in very dilute solutions. dtic.mil This phenomenon, where an excited-state molecule interacts with a ground-state molecule to form a transient species, is highly dependent on the conformation of the polymer chain and is of significant interest for applications in organic light-emitting diodes (OLEDs) and sensors.
In supramolecular chemistry, the ability of molecules to self-assemble into well-defined, ordered structures is key. Naphthalene-based derivatives are widely used as building blocks for functional supramolecular systems due to their tunable optoelectronic properties and propensity for π-π stacking. thieme-connect.dersc.org While much of the research focuses on naphthalene diimides (NDIs), the underlying principles apply to other naphthalene-containing structures like naphthylurethanes. The rigid structure and hydrogen-bonding capability of the urethane group, combined with the aromatic stacking of the naphthalene unit, make naphthylurethane derivatives attractive candidates for designing new macrocycles, molecular receptors, and self-assembling materials. nih.govcuni.czuniv-amu.fr
Furthermore, quantum-mechanical calculations on methyl-N-(α)-naphthylurethane have been performed to understand its equilibrium geometry and IR frequencies, providing fundamental data that aids in the design of materials with specific electronic or nonlinear optical (NLO) properties. researchgate.net
Development of Naphthyl-Based Electroactive and Chromogenic Materials
Naphthyl groups are frequently utilized as fundamental components in the self-assembly of supramolecular crystal networks. nih.gov The incorporation of the naphthylurethane moiety into polymer structures has been a key strategy in the development of advanced electroactive and chromogenic materials. These materials exhibit changes in their electrical and optical properties in response to external stimuli, making them suitable for a variety of applications, including sensors and display technologies.
Furthermore, the development of chromogenic sensors has been advanced by the synthesis of selenium-cored fluorescent sensors. acs.org These sensors are designed to distinguish between different anions, such as carboxylates and carboxylic acids. acs.org The design of these materials often involves the strategic placement of chromophores and electroactive groups, where a naphthylurethane unit could serve to enhance or modulate the material's responsive properties. The derivatization of compounds with reagents like NBD-Cl, an electroactive halide, is another technique used to create fluorogenic or chromogenic products for analysis. researchgate.net
Role of Naphthyl Urethane Moieties in Self-Assembly and Ordered Structures
The naphthyl urethane moiety plays a crucial role in directing the self-assembly of molecules to form highly ordered structures. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, leading to the spontaneous formation of well-defined architectures. nih.govmdpi.com The planarity and aromatic nature of the naphthyl group facilitate π-π stacking interactions, while the urethane linkage provides sites for hydrogen bonding.
The ability of naphthyl groups to act as building blocks for supramolecular crystal networks has been extensively studied. nih.gov In one example, the host-guest complexation of cucurbit researchgate.neturil (Q researchgate.net) with two naphthyl-containing guests demonstrated that the naphthyl units can form supramolecular dimers through Q researchgate.net-driven self-assembly. nih.gov The formation of these complexes is enthalpically driven and results in highly stable homoternary structures. nih.gov Strong hydrogen-bonding and π-π interactions are critical in the formation of one-dimensional (1D) supramolecular chains, as well as two-dimensional (2D) and three-dimensional (3D) networks in the solid state. nih.gov
The self-assembly of naphthalene diimide (NDI) chromophores functionalized with bis-(trialkoxybenzamide) has also been investigated. acs.org The propensity for self-assembly was found to be influenced by the length of the spacer between the NDI chromophore and the amide functionalities, which affects the strength of the hydrogen-bonding interactions. acs.org Atomic force microscopy (AFM) studies revealed that variations in the molecular structure led to distinct morphologies of the self-assembled structures, including nanowires and nanoribbons. acs.org
Furthermore, the urethane motif has been successfully used to design monomers for the synthesis of ladder polymers through topochemical polymerization. nih.gov This solvent- and catalyst-free reaction occurs within a crystal lattice, allowing for precise control over the molecular and supramolecular structure of the resulting polymer. nih.gov
Potential in Organic Glass-Forming Materials
The unique structural characteristics of naphthyl-containing compounds, including this compound derivatives, contribute to their potential as organic glass-forming materials. These materials can exist in a non-crystalline, amorphous solid state, also known as a supercooled liquid or glass, below their glass transition temperature. figshare.com This property is often associated with molecules that have a certain degree of conformational flexibility and rotational freedom, which hinders the highly ordered arrangement required for crystallization. figshare.com
Research into 1,3,5-tris(naphthyl)benzene derivatives has shown that these materials have a propensity to form supercooled liquids and glasses rather than undergoing crystallization. figshare.com This behavior is attributed to the modest energy barriers for the interconversion of their atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. figshare.com The preparation of these materials allows for detailed investigations into the physical properties of organic glasses and molecular diffusion in condensed phases. figshare.com
Future Research Directions and Sustainable Chemistry Perspectives
Development of Novel Green Synthetic Methodologies for 2-Naphthylurethane Production
The traditional synthesis of urethanes often relies on the use of isocyanates, which are typically produced via the highly toxic and corrosive reagent, phosgene (B1210022). nih.gov Future research is intensely focused on developing greener, safer, and more efficient pathways to this compound that circumvent the hazards associated with phosgene chemistry.
Key research thrusts include the development of non-phosgene routes to the requisite 2-naphthylisocyanate intermediate and direct catalytic methods for carbamate (B1207046) synthesis. Non-phosgene approaches include the thermal decomposition of precursor compounds like ureas or the catalytic dehydrogenation of formamides. However, direct catalytic syntheses that avoid the isocyanate intermediate altogether represent a more elegant and inherently safer approach. organic-chemistry.org
Promising methodologies involve the catalytic carbonylation of 2-naphthylamine (B18577) or its derivatives. For instance, palladium-catalyzed and copper-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-N bonds. mit.eduresearchgate.net Research in this area aims to couple aryl halides (e.g., 2-chloronaphthalene) or triflates with a safe cyanate (B1221674) source, or to utilize carbon dioxide as an ideal, renewable C1 carbonyl source. ionike.com The latter approach, leveraging CO2 for the direct conversion of amines and alcohols into carbamates, is particularly attractive from a green chemistry perspective. organic-chemistry.org
Future work will likely concentrate on designing highly active and selective catalysts that can operate under mild conditions (lower temperatures and pressures), minimize waste, and be easily recovered and recycled. ionike.com The development of heterogeneous catalysts is a key goal, as they simplify product purification and reduce process costs. ionike.com
| Synthetic Methodology | Description | Key Advantages | Research Focus |
|---|---|---|---|
| Non-Phosgene Isocyanate Routes | Synthesis of 2-naphthylisocyanate via thermal decomposition of urea (B33335) derivatives or catalytic dehydrogenation of N-(naphthalen-2-yl)formamide. nih.gov | Eliminates the use of highly toxic phosgene. nih.gov | Development of efficient catalysts for thermal decomposition and dehydrogenation to improve yields and reduce energy input. nih.govresearchgate.net |
| Catalytic Carbamate Synthesis (from Aryl Halides) | Palladium or copper-catalyzed coupling of an aryl halide/triflate (e.g., 2-bromonaphthalene) with an alcohol and a cyanate source. mit.eduresearchgate.netnih.gov | High functional group tolerance; avoids handling of toxic isocyanates directly. mit.edu | Designing robust, low-cost (e.g., copper-based) catalysts with high turnover numbers and broad substrate scope. researchgate.netrsc.org |
| Direct Carboxylation with CO2 | Metal-free or catalytically-driven reaction of 2-naphthylamine and an alcohol (e.g., ethanol) with carbon dioxide as the carbonyl source. organic-chemistry.orgionike.com | Utilizes a renewable, non-toxic, and abundant C1 feedstock; high atom economy. ionike.com | Overcoming the thermodynamic stability of CO2 with highly active catalytic systems and developing efficient dehydration methods to drive the reaction forward. organic-chemistry.org |
Integration of Bio-based Raw Materials and Circular Economy Principles in Naphthylurethane-Derived Polymers
The transition from a linear "take-make-dispose" model to a circular economy is a cornerstone of sustainable chemical production. For polymers derived from this compound, this involves a two-pronged approach: sourcing the initial building blocks from renewable feedstocks and designing the end-of-life of the resulting materials for circularity.
Circular Economy Principles: While this compound itself is a small molecule, it can act as a monomer or a chain terminator in the production of polyurethanes. Polyurethanes are notoriously difficult to recycle due to their cross-linked thermoset nature. oup.com Future research must therefore focus on designing "circularity-by-design" into naphthylurethane-derived polymers.
This includes developing effective chemical recycling processes to depolymerize end-of-life polyurethane products back into valuable chemical constituents. gvchem.compatsnap.com Techniques such as glycolysis, acidolysis, hydrolysis, and pyrolysis are being investigated to break the urethane (B1682113) bonds, potentially recovering the polyol and amine/isocyanate precursors. mdpi.comrsc.org For example, glycolysis can recover polyols, while further processing of the residue could yield other building blocks. mdpi.comrepsol.com A superior strategy involves depolymerization back to the original monomer, which can then be re-polymerized into virgin-quality material, creating a closed-loop system. google.com
| Circular Economy Strategy | Description for Naphthylurethane-Derived Polymers | Key Research Challenges |
|---|---|---|
| Bio-based Sourcing | Utilizing precursors derived from renewable biomass, such as lignin (B12514952) for the aromatic amine component, to reduce fossil fuel dependence. researchgate.netacs.org | Developing efficient and selective catalytic pathways for converting complex biomass streams into specific aromatic precursors like 2-naphthylamine. uantwerpen.be |
| Chemical Recycling (Depolymerization) | Breaking down end-of-life polymers via methods like glycolysis, acidolysis, or hydrolysis to recover constituent monomers or valuable chemical feedstocks. oup.commdpi.com | Achieving high purity and yield of the recovered monomers; managing mixed plastic waste streams; developing energy-efficient depolymerization processes. mdpi.comgoogle.com |
| Design for Recyclability | Incorporating chemically reversible bonds or specific cleavage sites into the polymer backbone to facilitate easier depolymerization at the end of life. | Balancing the need for polymer durability during its use phase with the need for facile degradation for recycling. |
Application of Digitalization and Advanced Computing in Naphthylurethane Research and Development
The digitalization of chemistry is revolutionizing how materials are discovered, developed, and optimized. revvitysignals.comey.com For a specialty chemical like this compound, advanced computing and data science offer powerful tools to accelerate innovation, reduce experimental costs, and gain deeper mechanistic understanding. indianchemicalnews.comspecialchem.com
Advanced Computing (Computational Chemistry): Quantum mechanical methods, particularly Density Functional Theory (DFT), are invaluable for investigating reaction mechanisms at the molecular level. researchgate.net For the synthesis of this compound, DFT calculations can be used to model different catalytic pathways, determine transition state energies, and predict the efficacy of various catalysts. pku.edu.cnacs.orgnih.gov This computational insight helps guide experimental work by identifying the most promising reaction conditions and catalyst structures, thereby saving significant time and resources. mdpi.com For instance, DFT can elucidate the precise role of a catalyst in activating reactants in a non-phosgene synthesis route, leading to the design of more efficient catalysts. nih.gov
Digitalization (Machine Learning and AI): Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in materials science. rsc.org By training ML models on existing datasets of polymer properties, researchers can accurately predict the characteristics of new materials without the need for lengthy and costly synthesis and testing. stam-journal.orgllnl.govmdpi.com For polymers derived from this compound, ML models could predict properties such as glass transition temperature, tensile strength, or thermal stability based on the polymer's structure. nih.gov This allows for the rapid virtual screening of thousands of potential polymer candidates to identify those with the most desirable properties for a specific application. Furthermore, AI-driven platforms can optimize reaction conditions in the lab, using algorithms to systematically explore variables and identify the optimal parameters for maximizing yield and minimizing byproducts. x-t.ai
| Digital Tool | Application in this compound R&D | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for green synthesis routes; modeling catalyst-substrate interactions; predicting reaction barriers. researchgate.netpku.edu.cn | Rational design of novel, highly efficient catalysts; optimization of reaction conditions based on mechanistic understanding. acs.org |
| Machine Learning (ML) Models | Predicting the physical, mechanical, and thermal properties of polymers derived from this compound based on their chemical structure. rsc.orgstam-journal.org | Accelerated discovery of new materials with tailored properties; reduction in the number of required physical experiments. llnl.gov |
| AI-Powered Lab Automation | Automated optimization of synthetic procedures (e.g., catalyst loading, temperature, pressure) for this compound production. x-t.ai | Faster process development; increased R&D efficiency; discovery of optimal conditions that may be missed by traditional methods. indianchemicalnews.com |
| Data Management Platforms | Centralizing experimental data from synthesis and characterization, enabling collaborative research and building robust datasets for ML models. revvitysignals.com | Improved data integrity and accessibility; enhanced collaboration; creation of valuable digital assets for future research. |
Q & A
Q. How do scoping reviews differ from systematic reviews in contextualizing this compound research?
- Answer :
- Scoping Reviews : Map broad evidence (e.g., environmental vs. health studies) without quality appraisal, ideal for identifying research gaps .
- Systematic Reviews : Answer specific questions (e.g., “Does this compound cause hepatotoxicity?”) with rigorous bias assessment .
- Integration : Use scoping reviews to define search strings and inclusion criteria for subsequent systematic reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
